4-(4-methylphenyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a trifluoromethyl group and a benzoyl group, which are common functional groups in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromaticity of the phenyl and 1,2,4-triazole rings, the sp3 hybridization of the carbon in the trifluoromethyl group, and the planarity of the amide group in the benzoyl moiety .Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions, including N-alkylation, N-acylation, and reactions with electrophiles at the C-5 position . The trifluoromethyl group is generally stable under both acidic and basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and can influence the compound’s reactivity and acidity .Scientific Research Applications
Synthesis and Antimicrobial Activities
Some studies have focused on the synthesis of novel derivatives of 1,2,4-triazole compounds, which include structures similar to the compound . These compounds have been synthesized and evaluated for their antimicrobial activities against various microorganisms. For instance, a study synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found that some exhibited good to moderate antimicrobial activities (H. Bektaş, et al., 2007).
Molecular Stability and Docking Studies
Another study conducted detailed molecular stability, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole moieties to explore their anti-cancer properties. This research provides insights into the tautomeric properties and conformations contributing to the compounds' pharmacological actions (A. Karayel, 2021).
Inhibition of Human Carbonic Anhydrase Isozymes
Compounds incorporating aroylhydrazone, piperidinyl, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl moieties have been investigated as inhibitors of human carbonic anhydrases, showing low nanomolar activity against certain isoforms. This suggests potential applications in designing inhibitors for specific enzymes related to various diseases (A. Alafeefy, et al., 2015).
Synthesis and Evaluation of Antimicrobial Activity
Further research on the synthesis of novel compounds containing 1,2,4-triazole, piperidine, and sulfonamide moieties revealed significant antimicrobial activity against several strains of microbes, highlighting the potential of these compounds in developing new antimicrobial agents (H. M. Dalloul, et al., 2017).
Future Directions
Properties
IUPAC Name |
4-(4-methylphenyl)-3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c1-14-2-8-18(9-3-14)29-19(26-27-21(29)31)15-10-12-28(13-11-15)20(30)16-4-6-17(7-5-16)22(23,24)25/h2-9,15H,10-13H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXJQMANWWCUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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